
Spectroscopic Characterization of 2-
Sulfobenzoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Sulfobenzoic anhydride

Cat. No.: B147474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-sulfobenzoic anhydride (CAS No: 81-08-3), a key intermediate in organic synthesis. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 2-sulfobenzoic anhydride is C₇H₄O₄S, with a molecular weight of

184.17 g/mol .[1] Spectroscopic analysis is crucial for the structural confirmation and purity

assessment of this compound. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

The proton NMR spectrum of 2-sulfobenzoic anhydride exhibits signals in the aromatic

region, consistent with its substituted benzene ring structure.
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Chemical Shift (ppm) Description

7.872 Aromatic Proton

7.708 Aromatic Proton

7.56 Aromatic Proton

7.51 Aromatic Proton

Solvent: DMSO-d₆, Instrument: 400 MHz

¹³C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The

following data has been reported for 2-sulfobenzoic anhydride in Acetone-D6.

Chemical Shift (ppm) Assignment

163.2 Carbonyl Carbon (C=O)

146.1 Aromatic Carbon (C-SO₂)

136.4 Aromatic Carbon

133.0 Aromatic Carbon

129.7 Aromatic Carbon

128.5 Aromatic Carbon

121.9 Aromatic Carbon

Solvent: Acetone-D₆

Infrared (IR) Spectroscopy
The IR spectrum of 2-sulfobenzoic anhydride is characterized by strong absorptions

corresponding to the anhydride and sulfonyl functional groups.
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Frequency (cm⁻¹) Bond Vibration Functional Group

~1800 C=O stretch (asymmetric) Anhydride

~1750 C=O stretch (symmetric) Anhydride

~1380 S=O stretch (asymmetric) Sulfonyl

~1190 S=O stretch (symmetric) Sulfonyl

~1250 C-O-C stretch Anhydride

~1080 S-O stretch Sulfonyl

3100-3000 C-H stretch Aromatic

1600-1450 C=C stretch Aromatic Ring

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-sulfobenzoic anhydride shows a distinct

fragmentation pattern, with the molecular ion peak observed at m/z 184.

m/z Relative Intensity (%) Putative Fragment

184 32.8 [M]⁺ (Molecular Ion)

120 45.5 [M - SO₂]⁺

104 100.0 [M - SO₃]⁺

92 16.2 [C₆H₄O]⁺

76 93.7 [C₆H₄]⁺

50 48.4 [C₄H₂]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended as a general guide and may be adapted based on the specific
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instrumentation available.

NMR Spectroscopy Protocol
¹H and ¹³C NMR

Sample Preparation:

Accurately weigh 10-20 mg of 2-sulfobenzoic anhydride for ¹H NMR or 50-100 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or Acetone-D₆) in a clean, dry vial.

Filter the solution through a pipette with a cotton or glass wool plug into a standard 5 mm

NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Due to the lower

natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a

longer acquisition time are generally required.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.
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Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Infrared (IR) Spectroscopy Protocol
KBr Pellet Method

Sample Preparation:

Thoroughly grind 1-2 mg of 2-sulfobenzoic anhydride with approximately 100-200 mg of

dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Transfer a portion of the powder into a pellet-forming die.

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry Protocol
Electron Ionization (EI) Method

Sample Introduction:

Introduce a small amount of the solid 2-sulfobenzoic anhydride sample into the mass

spectrometer via a direct insertion probe.

Gently heat the probe to volatilize the sample into the ion source.
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Ionization and Analysis:

In the ion source, the gaseous sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), leading to the formation of a molecular ion and various

fragment ions.

The positively charged ions are accelerated and separated by the mass analyzer based

on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Data Interpretation:

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z value often corresponds to the molecular ion, providing the

molecular weight of the compound.

The fragmentation pattern provides valuable information about the structure of the

molecule.

Data Interpretation and Structural Elucidation
The combined spectroscopic data provides a complete picture for the structural confirmation of

2-sulfobenzoic anhydride. The following diagram illustrates the logical workflow of using

these techniques for structural elucidation.
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Spectroscopic Analysis Workflow
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Elucidated Structure

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 2-Sulfobenzoic Anhydride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b147474?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

